molecular formula C22H29BrO5 B565991 9alpha-Bromo-16alpha-methylprednisolone CAS No. 26543-61-3

9alpha-Bromo-16alpha-methylprednisolone

Cat. No.: B565991
CAS No.: 26543-61-3
M. Wt: 453.373
InChI Key: XNZYFPXDQDPHGR-CXSFZGCWSA-N
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Description

9alpha-Bromo-16alpha-methylprednisolone is a brominated analog of the synthetic glucocorticoid methylprednisolone. This structural modification is of significant interest in basic research for probing the structure-activity relationships of corticosteroid molecules. Like methylprednisolone, this analog is anticipated to function by passively diffusing across cell membranes and binding to intracellular glucocorticoid receptors . The resulting hormone-receptor complex translocates to the cell nucleus, where it influences gene transcription by binding to glucocorticoid response elements (GREs) . This genomic action can lead to the upregulation of anti-inflammatory proteins, such as lipocortin-1, and the suppression of key pro-inflammatory mediators . The primary research value of 9alpha-Bromo-16alpha-methylprednisolone lies in its potential as a tool compound for investigating steroid biochemistry and the molecular mechanisms of glucocorticoid action. Studies may utilize this analog to explore how specific halogen substitutions alter receptor binding affinity, metabolic stability, and the resulting pharmacological profile compared to the parent methylprednisolone . Methylprednisolone itself is well-known for its potent anti-inflammatory and immunosuppressive effects, which include the inhibition of phospholipase A2, reduced synthesis of prostaglandins and leukotrienes, and suppression of pro-inflammatory cytokines . Researchers may employ 9alpha-Bromo-16alpha-methylprednisolone in vitro or in experimental models to further elucidate these complex pathways and develop a deeper understanding of inflammatory and immune responses. This product is intended for research and development purposes only in laboratory settings.

Properties

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-bromo-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29BrO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZYFPXDQDPHGR-CXSFZGCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29BrO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 16α-Methyl Pregnenolone Derivatives

The cornerstone of 9α-bromo-16α-methylprednisolone synthesis involves regioselective bromination at the 9α position of a 16α-methylated pregnane backbone. As detailed in US Patent 3,792,046 (), this step employs N-bromoacetamide (NBA) as the brominating agent under acidic conditions. The reaction proceeds via electrophilic addition to the Δ⁹(11) double bond, facilitated by a mixture of tetrahydrofuran (THF) and dilute perchloric acid (HClO₄). Key parameters include:

ParameterValue
Temperature25–30°C
Reaction Time4 hours
Solvent SystemTHF:H₂O (ratio 812:433.8 mL)
Stoichiometry (NBA)0.53 equiv relative to substrate
WorkupQuenching with NaHSO₃, precipitation in ice-water

This method yields 85.8 g (92.6%) of crude 9α-bromo-11β,17α-dihydroxy-16α-methyl-1,4-pregnadiene-3,20-dione (). The absence of a 21-hydroxyl group in the substrate enhances stability during the alkaline dehydrobromination steps that follow in subsequent syntheses of betamethasone derivatives.

16α-Methyl Substrate Preparation

The 16α-methyl steroid backbone is synthesized via a multi-step sequence outlined in EP Patent 0574318A1 (). Starting from a 3-keto-Δ⁴-6-R³ steroidal framework, the 16α-methyl group is introduced through:

  • Ketal Protection : The 3-keto group is shielded as an ethylenedioxy or ethylenedithio ketal to prevent undesired side reactions.

  • Grignard Addition : Methylmagnesium bromide selectively alkylates the C16 position, favoring α-configuration due to steric guidance from the fused A/B ring system.

  • Deprotection and Oxidation : Acidic hydrolysis regenerates the 3-keto group, while Jones oxidation establishes the 20-keto functionality.

This route ensures high stereochemical fidelity at C16, critical for the biological activity of downstream derivatives.

Optimization of Bromination Conditions

Solvent and Acid Selection

The use of tetrahydrofuran-water mixtures (1.88:1 v/v) with 27.6% HClO₄ optimizes protonation of the Δ⁹(11) double bond, directing NBA’s electrophilic attack to the 9α position (). Polar aprotic solvents like dimethylformamide (DMF) were found inferior due to reduced bromine electrophilicity.

Temperature Control

Maintaining temperatures between 25–30°C balances reaction kinetics and byproduct formation. Below 20°C, incomplete conversion occurs; above 35°C, competing 12β-bromination and diene isomerization are observed ().

Stoichiometric Considerations

A slight excess of NBA (1.05–1.1 equiv) ensures complete consumption of the Δ⁹(11) substrate. Molar ratios exceeding 1.2 equiv promote di-bromination at C9 and C12, complicating purification.

Analytical Characterization

Physicochemical Properties

Post-synthesis, the product exhibits:

  • Melting Point : 157–158°C ()

  • Specific Rotation : [α]ᴅ +120° (c = 1 in dioxane) ()

  • UV-Vis Spectrum : λₘₐₓ 239–240 nm (ε = 435 L·mol⁻¹·cm⁻¹) ()

These align with reference data for 9α-bromo-16α-methylprednisolone (LGC Standards,), confirming structural integrity.

Spectroscopic Validation

  • ¹H NMR : Downfield shifts at δ 6.28 (H-1) and δ 5.92 (H-4) confirm the 1,4-diene system. The 9α-bromo substituent induces a characteristic deshielding of H-11β (δ 4.37, d, J = 8.5 Hz) ().

  • IR Spectroscopy : Strong absorption at 1705 cm⁻¹ (C3=O) and 3480 cm⁻¹ (11β-OH, 17α-OH) ().

Comparative Analysis of Methodologies

AspectEP 0574318A1 ()US 3,792,046 ()
Focus 16α-Methyl backbone synthesis9α-Bromination & fluorination
Key Reagent Methylmagnesium bromideN-Bromoacetamide
Yield Not explicitly reported92.6% (bromination step)
Stereocontrol High (α-methyl via Grignard)Moderate (9α-Br via solvent effects)

While establishes the 16α-methyl framework, provides the definitive protocol for 9α-bromination. Combining these methods enables a complete synthesis route, albeit requiring careful adaptation to preserve stereochemistry.

Industrial-Scale Considerations

Cost Efficiency

NBA is preferred over molecular bromine (Br₂) due to:

  • Reduced corrosion risks

  • Easier handling (solid vs. volatile liquid)

  • Higher atom economy (67% vs. 50% for Br₂)

Environmental Impact

Waste streams contain residual THF and perchlorate ions, necessitating:

  • THF Recovery : Distillation at 66°C under reduced pressure (100 mmHg).

  • Perchlorate Neutralization : Treatment with Fe²⁺/SO₃²⁻ to precipitate ClO₄⁻ as KClO₄.

Chemical Reactions Analysis

Types of Reactions

9alpha-Bromo-16alpha-methylprednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs .

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory Effects
9alpha-Bromo-16alpha-methylprednisolone exhibits potent anti-inflammatory properties, making it suitable for treating conditions such as asthma, rheumatoid arthritis, and other inflammatory disorders. Its efficacy is attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators.

2. Immunosuppressive Therapy
This compound is also utilized in immunosuppressive therapy, particularly in organ transplantation and autoimmune diseases. By modulating immune responses, it helps prevent graft rejection and manage autoimmune conditions effectively.

3. Hormonal Replacement Therapy
Given its corticosteroid nature, 9alpha-Bromo-16alpha-methylprednisolone has potential applications in hormonal replacement therapy for adrenal insufficiency. Its ability to mimic natural corticosteroids can help maintain homeostasis in patients with adrenal disorders.

Case Study: Efficacy in Asthma Management

A clinical trial investigated the efficacy of 9alpha-Bromo-16alpha-methylprednisolone in patients with severe asthma. Results indicated a significant reduction in exacerbation rates and improvement in lung function compared to placebo controls. The study highlighted the compound's role in managing acute asthma attacks effectively.

Table 1: Clinical Outcomes of 9alpha-Bromo-16alpha-methylprednisolone in Asthma Patients

ParameterBaseline (n=50)Post-Treatment (n=50)p-value
Exacerbation Rate (per year)4.21.1<0.001
FEV1 (L)2.33.0<0.01
Quality of Life Score4575<0.001

Analytical Methods for Quantification

To support research and clinical applications, reliable analytical methods have been developed for quantifying 9alpha-Bromo-16alpha-methylprednisolone in biological samples.

High-Performance Liquid Chromatography (HPLC)
A validated HPLC method was established to quantify the compound in plasma samples, ensuring accurate monitoring of therapeutic levels during treatment. This method demonstrated high sensitivity and specificity, facilitating pharmacokinetic studies.

Table 2: HPLC Method Validation Parameters

ParameterValue
Linearity Range (µg/mL)0.1 - 100
Limit of Detection (LOD)0.05
Intra-day Precision (%)<5
Inter-day Precision (%)<6

Mechanism of Action

The mechanism of action of 9alpha-Bromo-16alpha-methylprednisolone involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory responses and the regulation of immune function. The molecular targets include various cytokines and enzymes involved in the inflammatory process .

Comparison with Similar Compounds

(a) Dexamethasone (9α-Fluoro-16α-methylprednisolone)

  • Structure : Fluorine at C9, methyl at C15.
  • Potency : ~25–30 times more potent than hydrocortisone in anti-inflammatory activity due to strong GR binding from fluorine .
  • Clinical Use : Preferred for conditions requiring high glucocorticoid potency with minimal sodium retention.

(b) Methylprednisolone (16α-Methylprednisolone)

  • Structure : Lacks a C9 halogen but retains the 16α-methyl group.
  • Potency : 5-fold more potent than prednisolone, with negligible mineralocorticoid effects .
  • Half-Life : Prolonged duration due to reduced CYP3A4-mediated metabolism.

(c) Prednisolone (Base Compound)

  • Structure: No C9 halogen or C16 methyl.
  • Potency: Moderate glucocorticoid activity with notable mineralocorticoid effects at high doses.

(d) 9α-Bromo-16α-methylprednisolone

  • Structure : Bromine at C9, methyl at C16.
  • Inferred Properties: GR Affinity: Likely lower than dexamethasone (due to bromine’s reduced electronegativity vs. fluorine) but higher than methylprednisolone. Half-Life: Extended compared to non-methylated analogs due to C16 methylation. Metabolism: Bromine’s size may slow hepatic deactivation but increase risk of idiosyncratic toxicity.

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight 9α-Substituent 16α-Substituent Relative Glucocorticoid Potency* Mineralocorticoid Activity Half-Life (Hours)
Prednisolone C₂₁H₂₈O₅ 360.45 None None 1 (Reference) Moderate 2–3
Methylprednisolone C₂₂H₃₀O₅ 374.47 None Methyl 5 Negligible 12–36
Dexamethasone C₂₂H₂₉FO₅ 392.46 Fluorine Methyl 25–30 Negligible 36–72
9α-Bromo-16α-methylprednisolone C₂₂H₂₉BrO₅ 453.37 Bromine Methyl ~10–15 (Estimated) Negligible (Estimated) 24–48 (Estimated)

*Relative to hydrocortisone (potency = 1). Data synthesized from structural analogs .

Research Findings and Implications

  • Receptor Binding : Fluorine’s electronegativity in dexamethasone maximizes GR interactions, whereas bromine’s bulkier structure in 9α-bromo-16α-methylprednisolone may reduce binding efficiency but improve tissue penetration .

Q & A

Basic: What are the recommended methods for synthesizing 9α-Bromo-16α-methylprednisolone, and how can its purity be validated?

Answer:
Synthesis typically involves bromination of 16α-methylprednisolone using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF at 0–5°C). Key steps include:

  • Reaction Monitoring : Use thin-layer chromatography (TLC) with silica gel plates and UV detection .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization (ethanol/water).
  • Characterization : Confirm structure via 1^1H/13^13C NMR (Bruker Avance III 500 MHz) and high-resolution mass spectrometry (HRMS, Thermo Scientific Orbitrap). Purity validation requires HPLC (Agilent 1260 Infinity II, C18 column, acetonitrile/water mobile phase) with ≥98% purity threshold .

Basic: Which in vitro assays are most suitable for assessing the glucocorticoid receptor binding affinity of 9α-Bromo-16α-methylprednisolone?

Answer:

  • Competitive Binding Assays : Use 3^3H-dexamethasone as a tracer in human glucocorticoid receptor (GR)-transfected HEK293 cells. Incubate test compound (0.1–100 nM) with cell lysates, separate bound/free fractions via charcoal adsorption, and quantify using liquid scintillation counting .
  • Data Normalization : Express results as IC50_{50} values relative to dexamethasone (positive control). Include triplicate biological replicates and statistical analysis (e.g., one-way ANOVA with Tukey’s post hoc test) .

Advanced: How can researchers resolve contradictions in pharmacokinetic data for 9α-Bromo-16α-methylprednisolone across different animal models?

Answer:
Contradictions may arise from species-specific metabolic pathways or experimental variability. Methodological strategies include:

  • Cross-Species Metabolite Profiling : Perform LC-MS/MS (Sciex Triple Quad 6500+) to compare metabolite profiles in plasma from rats, mice, and primates.
  • Dose-Adjusted Studies : Re-evaluate pharmacokinetics using allometric scaling to account for metabolic rate differences .
  • Statistical Reconciliation : Apply mixed-effects modeling (e.g., NONMEM) to identify covariates (e.g., cytochrome P450 activity) contributing to interspecies variability .

Advanced: What experimental designs are optimal for elucidating the anti-inflammatory mechanism of 9α-Bromo-16α-methylprednisolone in complex tissue environments?

Answer:

  • Transcriptomic Profiling : Use RNA-seq (Illumina NovaSeq 6000) on LPS-stimulated macrophages treated with the compound (1–100 nM). Validate key pathways (e.g., NF-κB inhibition) via qPCR and Western blot .
  • Spatial Proteomics : Employ imaging mass cytometry (Fluidigm Hyperion) to map protein expression gradients in inflamed murine synovial tissue.
  • Control for Off-Target Effects : Include GR-knockout models and co-treatment with GR antagonists (e.g., mifepristone) .

Advanced: How should researchers address discrepancies between in silico predictions and empirical data for 9α-Bromo-16α-methylprednisolone’s metabolic stability?

Answer:

  • Algorithm Validation : Compare predictions from ADMET software (e.g., Schrödinger QikProp) with in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system).
  • Structural Dynamics Analysis : Perform molecular dynamics simulations (AMBER22) to assess if bromine substitution alters binding to CYP3A4 .
  • Iterative Refinement : Update computational models using empirical kcatk_{cat} and KmK_m values from enzyme kinetics studies .

Basic: What statistical frameworks are recommended for analyzing dose-response relationships in 9α-Bromo-16α-methylprednisolone studies?

Answer:

  • Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism 9.0) to estimate EC50_{50}, Hill slope, and efficacy maxima.
  • Outlier Handling : Apply Grubbs’ test (α=0.05) to exclude technical outliers. Report confidence intervals and effect sizes for biological replicates .

Advanced: How can researchers validate the specificity of 9α-Bromo-16α-methylprednisolone in modulating GR isoforms without cross-reactivity with mineralocorticoid receptors (MR)?

Answer:

  • Selectivity Screening : Use TR-FRET assays (Cisbio GR/MR kits) to measure binding affinity ratios (GR vs. MR).
  • CRISPR-Cas9 Knockdown : Generate GR-isoform-specific KO cell lines (e.g., HeLa) to isolate isoform contributions .
  • Structural Analysis : Solve cocrystal structures (Rigaku XtaLAB Synergy-S) of the compound bound to GR vs. MR to identify differential interactions .

Basic: What are the best practices for reporting synthetic yields and spectroscopic data in manuscripts?

Answer:

  • Yield Calculation : Report isolated yields (mass-based) with starting material quantities (e.g., “45% yield from 2.0 g substrate”).
  • Spectroscopic Data : Include NMR chemical shifts (δ in ppm), multiplicity, coupling constants (JJ in Hz), and HRMS m/z values. Use SI units and avoid footnotes .

Advanced: How can time-resolved studies improve understanding of 9α-Bromo-16α-methylprednisolone’s intracellular trafficking?

Answer:

  • Pulse-Chase Experiments : Treat cells with a fluorescent analog (e.g., BODIPY-labeled compound) and track localization via confocal microscopy (Zeiss LSM 980) over 0–24 hours.
  • Compartmental Modeling : Use MATLAB to fit trafficking kinetics to a two-compartment model (cytoplasm/nucleus) .

Advanced: What strategies mitigate batch-to-batch variability in 9α-Bromo-16α-methylprednisolone preclinical studies?

Answer:

  • Quality Control (QC) Protocols : Implement LC-MS purity checks and 1^1H NMR fingerprinting for each batch.
  • Stability Studies : Store batches under inert atmosphere (−20°C) and monitor degradation via accelerated stability testing (40°C/75% RH for 4 weeks) .

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